tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate
Overview
Description
Tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a tetrahydrofuran ring, a benzylamino group, and a cyclohexene carboxylate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the cyclohexene carboxylate. The benzylamino group is then introduced through a series of reactions involving amination and carbonylation. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.
Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate include:
Tetrahydro-2-furanylmethyl derivatives: Compounds with similar tetrahydrofuran ring structures.
Benzylamino carbonyl compounds: Molecules featuring the benzylamino carbonyl group.
Cyclohexene carboxylates: Compounds with cyclohexene carboxylate moieties.
Uniqueness
What sets this compound apart is the combination of these three distinct structural elements within a single molecule. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
oxolan-2-ylmethyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-19(21-13-15-7-2-1-3-8-15)17-10-4-5-11-18(17)20(23)25-14-16-9-6-12-24-16/h1-5,7-8,16-18H,6,9-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAWNTYHOKFGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2CC=CCC2C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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